molecular formula C6H6Cl2N2O B1440611 4,6-Dichloro-5-ethoxypyrimidine CAS No. 5018-39-3

4,6-Dichloro-5-ethoxypyrimidine

Cat. No. B1440611
CAS RN: 5018-39-3
M. Wt: 193.03 g/mol
InChI Key: MPEUOPDXDIBWED-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethoxypyrimidine is a chemical compound with the molecular formula C6H6Cl2N2O . It is a derivative of pyrimidine, a basic aromatic ring that contains two nitrogen atoms at positions 1 and 3 . Pyrimidines are key components of biomolecules like DNA and RNA and have a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate . The reaction yield based on diethyl malonate can reach over 83% .


Molecular Structure Analysis

The molecule of 4,6-Dichloro-5-ethoxypyrimidine is close to being planar . The C atom of the ethoxy group deviates from the mean plane of the other atoms .

Scientific Research Applications

Synthesis and Process Research

4,6-Dichloro-5-ethoxypyrimidine is utilized in the synthesis of various pharmaceutical compounds. One notable example is its role as an intermediate in the production of the anticancer drug dasatinib. The synthesis process involves reactions like cyclization and chlorination, highlighting its significance in pharmaceutical manufacturing (Guo Lei-ming, 2012).

Biological Properties and Applications

A series of compounds including 4,6-dichloro-5-ethoxypyrimidine demonstrated inhibitory effects on immune-activated nitric oxide production. This indicates potential for therapeutic applications in immune-related conditions. The compounds showed no suppressive effects on cell viability, emphasizing their safety profile (Jansa et al., 2014).

Chemical Properties and Solubility Studies

The solubilities of various dichloropyrimidines, including derivatives of 4,6-dichloro-5-ethoxypyrimidine, in different solvents have been experimentally determined. This research is crucial for understanding their behavior in various environments and can aid in the development of new formulations and applications (Liu et al., 2010).

Synthesis of Novel Compounds

4,6-Dichloro-5-ethoxypyrimidine has been used as a building block for synthesizing novel compounds like olomoucine. The versatility of this compound in the synthesis of various pharmacologically important scaffolds highlights its utility in drug development (Hammarström et al., 2002).

Exploration of Unusual Aromatic Substitution

Research into the synthesis of certain nitropyrimidines, using 4,6-dichloro-5-ethoxypyrimidine as an intermediate, has led to the discovery of unusual aromatic substitution reactions. This highlights its role in advancing our understanding of chemical reaction mechanisms (Lopez et al., 2009).

Analgesic and Anti-inflammatory Properties

Some derivatives of 4,6-dichloro-5-ethoxypyrimidine have been synthesized and evaluated for their analgesic and anti-inflammatory potential, revealing their potential applications in pain management and inflammation treatment (Chhabria et al., 2007).

Safety And Hazards

4,6-Dichloro-5-ethoxypyrimidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

4,6-dichloro-5-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUOPDXDIBWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680688
Record name 4,6-Dichloro-5-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-ethoxypyrimidine

CAS RN

5018-39-3
Record name 4,6-Dichloro-5-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Braker, EJ Pribyl, JT Sheehan… - Journal of the …, 1947 - ACS Publications
A number of old and new esters of vanillic acid have been prepared. The inhibiting concentra-tions of these esters have been determined for three representative aerobic micro-…
Number of citations: 29 pubs.acs.org

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